molecular formula C11H13NO3 B571579 1-Isopropyl-1H-indole-3,5,6-triol CAS No. 73853-05-1

1-Isopropyl-1H-indole-3,5,6-triol

Cat. No.: B571579
CAS No.: 73853-05-1
M. Wt: 207.229
InChI Key: OGRIJODCJMPIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-1H-indole-3,5,6-triol is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1H-indole-3,5,6-triol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another method includes the use of a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . This method uses aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of microwave irradiation can significantly reduce reaction times, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1H-indole-3,5,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Isopropyl-1H-indole-3,5,6-triol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-1H-indole-3,5,6-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-propan-2-ylindole-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRIJODCJMPIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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